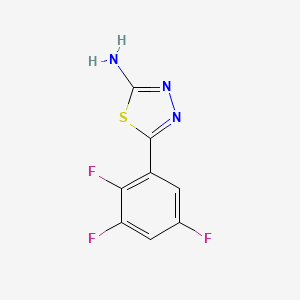![molecular formula C11H11ClN6 B13690776 3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD32876539 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876539 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a precursor, which is then subjected to various chemical reactions to obtain the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its reactivity and stability.
Industrial Production Methods
Industrial production of MFCD32876539 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires the use of specialized equipment and conditions to ensure the purity and consistency of the final product. Common industrial methods include:
Batch Processing: This method involves producing the compound in discrete batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: This method involves a continuous flow of reactants and products through the reaction system, allowing for the constant production of the compound.
化学反应分析
Types of Reactions
MFCD32876539 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of a new compound.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32876539 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, which are used to facilitate oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride, which are used to facilitate reduction reactions.
Catalysts: Such as palladium on carbon and platinum, which are used to increase the rate of reactions without being consumed in the process.
Major Products Formed
The major products formed from the reactions of MFCD32876539 depend on the specific reaction conditions and reagents used. Common products include:
Oxidized Derivatives: Compounds that have undergone oxidation, resulting in the addition of oxygen or the removal of hydrogen.
Reduced Derivatives: Compounds that have undergone reduction, resulting in the addition of hydrogen or the removal of oxygen.
Substituted Derivatives: Compounds that have undergone substitution, resulting in the replacement of one functional group with another.
科学研究应用
MFCD32876539 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology: It is used in the study of biological processes and pathways, particularly those involving oxidation and reduction reactions.
Medicine: It is used in the development of new drugs and therapies, particularly those targeting oxidative stress and related conditions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of MFCD32876539 involves its ability to participate in various chemical reactions, particularly oxidation and reduction reactions. These reactions are facilitated by the compound’s unique structure, which allows it to interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the specific application and conditions.
相似化合物的比较
MFCD32876539 is unique in its structure and reactivity, which distinguishes it from other similar compounds. Some similar compounds include:
MFCD32876540: A compound with a similar structure but different reactivity and applications.
MFCD32876541: A compound with a similar structure but different stability and reactivity.
MFCD32876542: A compound with a similar structure but different chemical and physical properties.
属性
分子式 |
C11H11ClN6 |
|---|---|
分子量 |
262.70 g/mol |
IUPAC 名称 |
5-[3-(1,2,4-triazol-1-yl)phenyl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H10N6.ClH/c12-11-5-10(15-16-11)8-2-1-3-9(4-8)17-7-13-6-14-17;/h1-7H,(H3,12,15,16);1H |
InChI 键 |
IHJARGPHJRBVKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)C3=CC(=NN3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



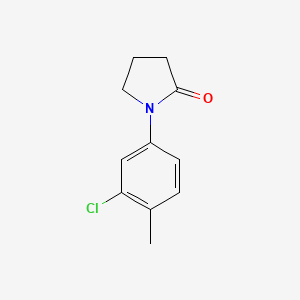

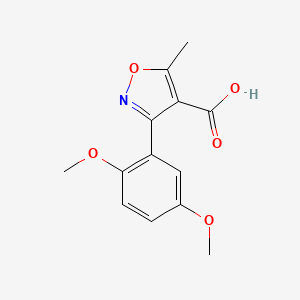

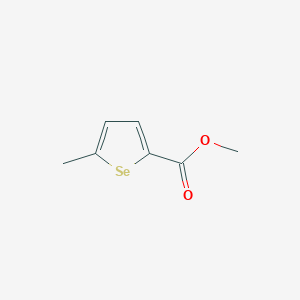
![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)

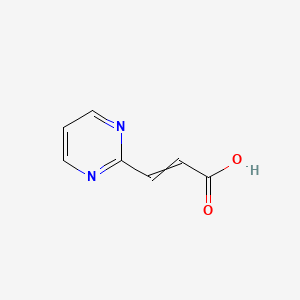
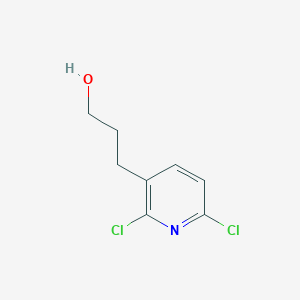


![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
